molecular formula C10H14N2O2 B2756280 (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine CAS No. 2248188-33-0

(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine

Cat. No.: B2756280
CAS No.: 2248188-33-0
M. Wt: 194.234
InChI Key: ZYUYMGFSFPRTIV-SSDOTTSWSA-N
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Description

(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine is an organic compound that belongs to the class of amines. It features a chiral center at the second carbon, making it an enantiomerically pure compound. The presence of a nitro group and a methyl group on the aromatic ring contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine typically involves the following steps:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like lithium aluminum hydride.

    Chiral Resolution: The resulting amine can be resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and reduction processes, followed by chiral resolution using efficient and cost-effective techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors or enzymes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved would be determined by the nature of these interactions and the downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-Methylphenyl)propan-1-amine: Lacks the nitro group, resulting in different chemical and biological properties.

    (2S)-2-(3-Nitrophenyl)propan-1-amine: The position of the nitro group is different, affecting its reactivity and interactions.

    (2S)-2-(2-Methyl-4-nitrophenyl)propan-1-amine: The nitro group is in a different position, leading to variations in chemical behavior.

Properties

IUPAC Name

(2S)-2-(2-methyl-3-nitrophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(6-11)9-4-3-5-10(8(9)2)12(13)14/h3-5,7H,6,11H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUYMGFSFPRTIV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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